molecular formula C9H10ClN3S B13071745 1-[(3-Chlorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine

1-[(3-Chlorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine

Cat. No.: B13071745
M. Wt: 227.71 g/mol
InChI Key: QIMHXNVDWGSSGW-UHFFFAOYSA-N
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Description

1-[(3-Chlorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a chlorothiophene moiety

Preparation Methods

The synthesis of 1-[(3-Chlorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine typically involves the reaction of 3-chlorothiophene-2-carbaldehyde with 4-methyl-1H-pyrazol-3-amine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

1-[(3-Chlorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the desired transformation.

Mechanism of Action

The mechanism by which 1-[(3-Chlorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine exerts its effects is primarily through interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit key enzymes or disrupt cellular membranes. In anti-inflammatory contexts, it could modulate signaling pathways involved in inflammation, such as the COX-2 pathway .

Comparison with Similar Compounds

When compared to similar compounds, 1-[(3-Chlorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine stands out due to its unique combination of a pyrazole ring and a chlorothiophene moiety. Similar compounds include:

These comparisons highlight the versatility and potential of this compound in various scientific and industrial applications.

Properties

Molecular Formula

C9H10ClN3S

Molecular Weight

227.71 g/mol

IUPAC Name

1-[(3-chlorothiophen-2-yl)methyl]-4-methylpyrazol-3-amine

InChI

InChI=1S/C9H10ClN3S/c1-6-4-13(12-9(6)11)5-8-7(10)2-3-14-8/h2-4H,5H2,1H3,(H2,11,12)

InChI Key

QIMHXNVDWGSSGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CC2=C(C=CS2)Cl

Origin of Product

United States

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